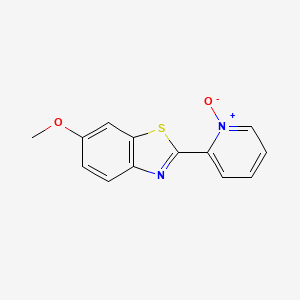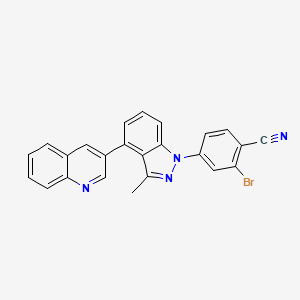![molecular formula C12H10Cl2N2O2 B13869090 1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biochemical and pharmacological studies.
Medicine: Research into its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator, is ongoing.
Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets within proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)methyl]-3-indazolecarboxylic acid: This compound shares the dichlorophenyl group but has an indazole ring instead of a pyrazole ring, leading to different chemical properties and biological activities.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalenyl amines: These compounds have a tetrahydronaphthalene ring and are studied for their potential as triple reuptake inhibitors in pharmacology.
属性
分子式 |
C12H10Cl2N2O2 |
|---|---|
分子量 |
285.12 g/mol |
IUPAC 名称 |
1-[(3,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7-9(12(17)18)6-16(15-7)5-8-2-3-10(13)11(14)4-8/h2-4,6H,5H2,1H3,(H,17,18) |
InChI 键 |
RNQZPJDVZZKFLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)
![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)

phosphane](/img/structure/B13869044.png)



![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)

![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)

